

# Application of AZD1981 in the Investigation of Chronic Spontaneous Urticaria Models

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## Compound of Interest

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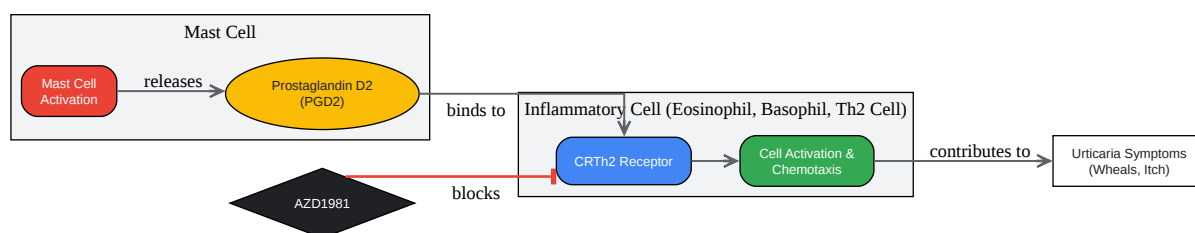
## Introduction

Chronic Spontaneous Urticaria (CSU) is a debilitating skin condition characterized by the recurrent onset of wheals (hives), angioedema, or both, for a duration of six weeks or more, without an identifiable external trigger.[1][2] A significant portion of patients with CSU remain symptomatic despite treatment with first-line antihistamines, highlighting a pressing need for novel therapeutic strategies.[2][3] The pathophysiology of CSU is complex, with mast cells and basophils playing a central role through the release of histamine and other inflammatory mediators.[2] Recent research has implicated the prostaglandin D2 (PGD2) pathway, and its receptor, the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), in the inflammatory cascade of CSU.[4][5]

**AZD1981** is an orally administered, potent, and selective antagonist of the CRTh2 receptor.[1][2] By blocking the binding of PGD2 to CRTh2, **AZD1981** inhibits the activation and recruitment of key inflammatory cells, including eosinophils, basophils, and T helper 2 (Th2) cells, which are involved in the pathogenesis of CSU.[1][6] This document provides detailed application notes and protocols for utilizing **AZD1981** as a tool to study CSU models, based on preclinical and clinical findings.

## Mechanism of Action of AZD1981 in Chronic Spontaneous Urticaria

**AZD1981** exerts its effects by competitively binding to the CRTh2 receptor, thereby preventing its activation by the natural ligand, PGD2. PGD2 is primarily released by activated mast cells, which are key effector cells in CSU.[6] The binding of PGD2 to CRTh2 on the surface of eosinophils, basophils, and Th2 lymphocytes triggers a cascade of downstream signaling events that promote cell activation, chemotaxis (cell migration to the site of inflammation), and the release of pro-inflammatory mediators.[1][7][8] By antagonizing this interaction, **AZD1981** effectively dampens the inflammatory response characteristic of CSU.



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**Caption:** **AZD1981** blocks the PGD2/CRTh2 signaling pathway.

## Quantitative Data from Clinical Studies in CSU

A randomized, placebo-controlled clinical trial was conducted to evaluate the efficacy and safety of **AZD1981** in adult patients with CSU who remained symptomatic despite treatment with H1-antihistamines.[2][3][9] The study involved a 4-week treatment period with **AZD1981** administered at a dose of 40 mg three times daily (TID).[2][3]

Table 1: Efficacy of **AZD1981** in Antihistamine-Refractory CSU

Parameter	AZD1981 (40 mg TID)	Placebo
Baseline Urticaria Activity Score over 7 days (UAS7)	Not specified	Not specified
Change in UAS7 from baseline at end of washout	Significant Reduction (p-value not specified)	No Significant Reduction
Reduction in Weekly Itch Severity Score	35.9%	Not specified
Reduction in Weekly Hive Score	20.5%	Not specified

Data summarized from a single-center, randomized, placebo-controlled study.[\[6\]](#)

Table 2: Pharmacodynamic Effects of **AZD1981** in CSU Patients

Biomarker	Effect of AZD1981 Treatment
Circulating Eosinophils	Increased
PGD2-mediated Eosinophil Shape Change	Significantly Impaired
CRTb2 Surface Expression on Blood Basophils	Significantly Increased

Data summarized from a single-center, randomized, placebo-controlled study.[\[2\]](#)

## Experimental Protocols

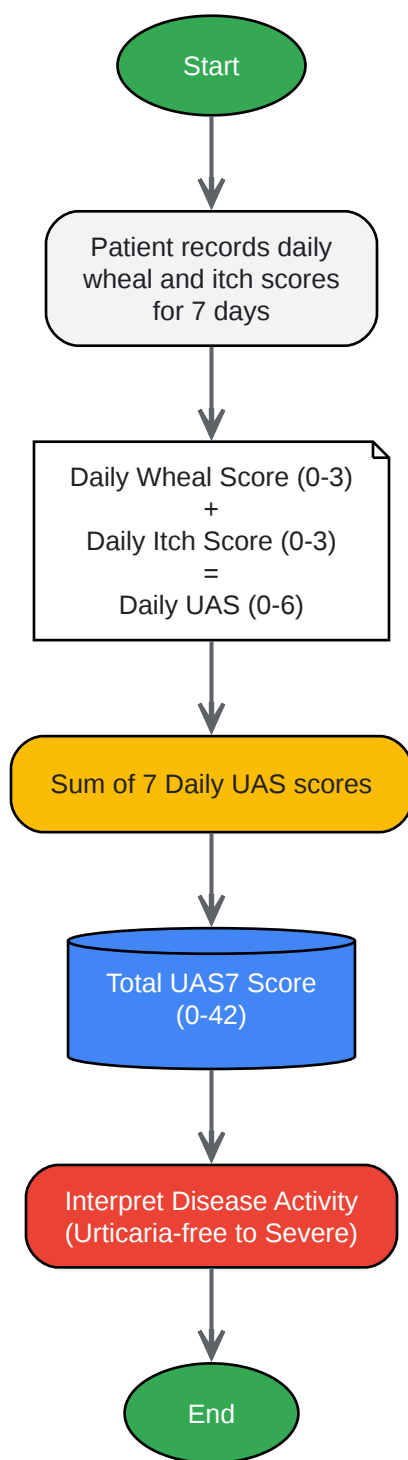
The following are detailed methodologies for key experiments relevant to the study of **AZD1981** in CSU models.

### Assessment of Urticaria Activity Score over 7 days (UAS7)

The UAS7 is a patient-reported outcome measure used to assess the severity of CSU.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Protocol:

- Patient Diary: Provide patients with a daily diary for 7 consecutive days.
- Daily Scoring: Instruct patients to record the severity of their wheals and itch once daily, typically in the evening.
  - Wheal Score (24-hour period):
    - 0: No wheals
    - 1: Mild (<20 wheals)
    - 2: Moderate (20-50 wheals)
    - 3: Intense (>50 wheals or large confluent areas)[\[1\]](#)[\[5\]](#)
  - Itch Severity Score (24-hour period):
    - 0: None
    - 1: Mild (present but not bothersome)
    - 2: Moderate (bothersome but does not interfere with daily activities or sleep)
    - 3: Intense (severe, interferes with daily activities or sleep)[\[1\]](#)[\[5\]](#)
- UAS7 Calculation: Sum the daily wheal and itch scores over the 7-day period. The total UAS7 score ranges from 0 to 42.[\[4\]](#)[\[5\]](#)
- Interpretation:
  - 0: Urticaria-free
  - 1-6: Well-controlled
  - 7-15: Mild
  - 16-27: Moderate
  - 28-42: Severe[\[5\]](#)



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**Caption:** Workflow for calculating and interpreting the UAS7 score.

## PGD2-Induced Eosinophil Shape Change Assay (Flow Cytometry)

This assay is a key pharmacodynamic marker to assess the in vitro and ex vivo activity of **AZD1981**.

Materials:

- Whole blood collected in EDTA tubes
- Prostaglandin D2 (PGD2)
- **AZD1981** or vehicle control (e.g., DMSO)
- Red Blood Cell (RBC) Lysis Buffer
- Flow cytometer

Protocol:

- Blood Collection: Collect peripheral blood from subjects.
- Incubation (for in vitro inhibition): Aliquot whole blood and incubate with varying concentrations of **AZD1981** or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
- Stimulation: Add PGD2 (e.g., 10 nM final concentration) to the blood samples and incubate for a short period (e.g., 5-10 minutes) at 37°C. A vehicle control (for PGD2) should be included.
- RBC Lysis: Lyse red blood cells using an RBC lysis buffer according to the manufacturer's instructions.
- Flow Cytometry Analysis:
  - Acquire samples on a flow cytometer.

- Gate on the eosinophil population based on their characteristic high side scatter (SSC) and autofluorescence (typically in the FL2/PE channel).[10][11]
- Measure the change in forward scatter (FSC) of the eosinophil population. An increase in FSC indicates a change in cell shape (activation).
- Data Analysis: Calculate the percentage increase in mean FSC of stimulated samples compared to the unstimulated control. For **AZD1981**-treated samples, determine the inhibition of PGD2-induced shape change.

## CRTh2 Receptor Expression on Leukocytes (Flow Cytometry)

This protocol allows for the quantification of CRTh2 expression on different leukocyte populations.

### Materials:

- Whole blood or isolated peripheral blood mononuclear cells (PBMCs) and granulocytes
- Fluorochrome-conjugated anti-human CRTh2 antibody (e.g., clone BM16)[12][13]
- Antibodies to identify specific leukocyte populations (e.g., anti-CD3 for T cells, anti-CD19 for B cells, anti-CD16 for neutrophils, etc.)
- RBC Lysis Buffer (for whole blood)
- Flow cytometer

### Protocol:

- Sample Preparation: Aliquot whole blood or isolated cells into flow cytometry tubes.
- Antibody Staining: Add the cocktail of fluorochrome-conjugated antibodies, including the anti-CRTh2 antibody, to the cells. Incubate in the dark at 4°C for 30 minutes.
- RBC Lysis (if using whole blood): Lyse red blood cells.

- Washing: Wash the cells with flow cytometry staining buffer.
- Flow Cytometry Analysis:
  - Acquire samples on a flow cytometer.
  - Gate on specific leukocyte populations (e.g., lymphocytes, monocytes, eosinophils, basophils) based on their FSC, SSC, and specific cell surface markers.
  - Within each population, quantify the percentage of cells expressing CRTh2 and the mean fluorescence intensity (MFI) of CRTh2 expression.

## In Vitro Chemotaxis Assay (Transwell System)

This assay measures the ability of **AZD1981** to inhibit the migration of eosinophils or Th2 cells towards a PGD2 gradient.

Materials:

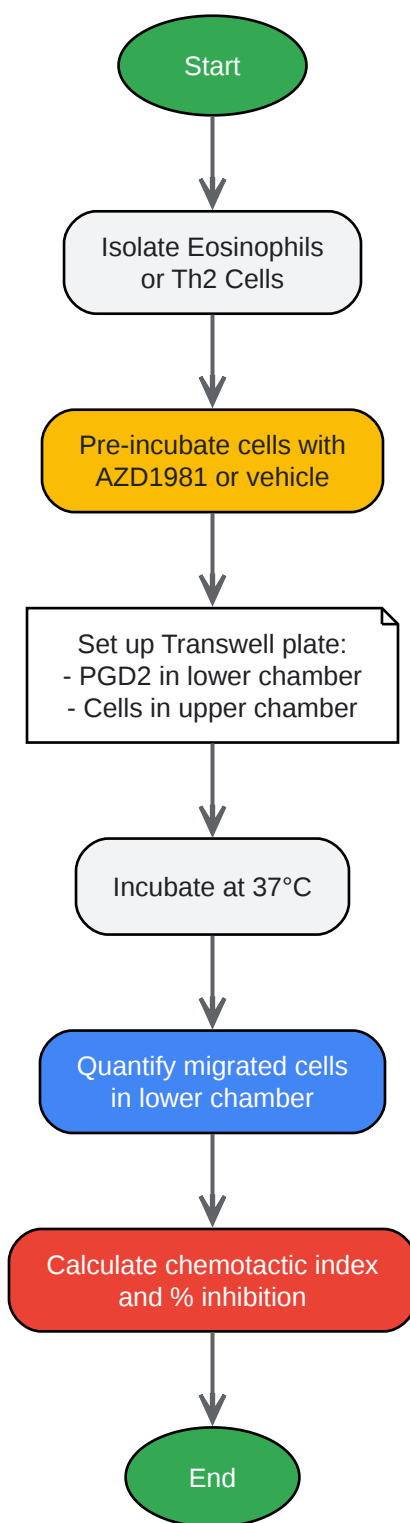
- Isolated eosinophils or Th2 cells
- Chemotaxis buffer (e.g., RPMI with 0.5% BSA)
- PGD2
- **AZD1981** or vehicle control
- Transwell inserts (with appropriate pore size, e.g., 5  $\mu$ m for eosinophils)[7]
- 24-well plate
- Cell counting method (e.g., hemocytometer, automated cell counter, or a cell viability assay)

Protocol:

- Cell Preparation: Isolate eosinophils or Th2 cells from peripheral blood. Resuspend the cells in chemotaxis buffer.



- Pre-incubation with **AZD1981**: Incubate the cells with various concentrations of **AZD1981** or vehicle control.
- Assay Setup:
  - Add PGD2 (chemoattractant) to the lower wells of the 24-well plate.
  - Add chemotaxis buffer alone to control wells (for measuring random migration).
  - Place the Transwell inserts into the wells.
  - Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration sufficient for cell migration (e.g., 1-3 hours).<sup>[7]</sup>
- Quantification of Migrated Cells:
  - Carefully remove the Transwell inserts.
  - Count the number of cells that have migrated to the lower chamber using a chosen cell counting method.
- Data Analysis: Calculate the chemotactic index (fold increase in migration towards the chemoattractant compared to the control) and the percentage inhibition of chemotaxis by **AZD1981**.



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**Caption:** Workflow for the in vitro chemotaxis assay.

## Conclusion

**AZD1981** represents a targeted therapeutic approach for CSU by specifically inhibiting the PGD2/CRT<sub>h</sub>2 pathway. The provided application notes and protocols offer a framework for researchers to investigate the role of this pathway in CSU and to evaluate the efficacy of CRT<sub>h</sub>2 antagonists in relevant experimental models. Clinical data demonstrates that **AZD1981** can reduce symptoms and modulate key inflammatory cell functions in patients with antihistamine-refractory CSU.[2][3] The detailed experimental methodologies will enable further preclinical and clinical research to better understand the therapeutic potential of targeting the CRT<sub>h</sub>2 receptor in chronic urticaria and other allergic diseases. Further studies are warranted to determine the optimal dosing and long-term efficacy of **AZD1981** in the management of CSU.[1][14]

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